Cas no 129323-03-1 (2-{2-[bis(1-methylethyl)amino]ethoxy}-N-1H-indol-4-ylbenzamide)

2-{2-[bis(1-methylethyl)amino]ethoxy}-N-1H-indol-4-ylbenzamide structure
129323-03-1 structure
Product name:2-{2-[bis(1-methylethyl)amino]ethoxy}-N-1H-indol-4-ylbenzamide
CAS No:129323-03-1
MF:C23H29N3O2
MW:379.495265722275
CID:1227921
PubChem ID:3075934

2-{2-[bis(1-methylethyl)amino]ethoxy}-N-1H-indol-4-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[bis(1-methylethyl)amino]ethoxy}-N-1H-indol-4-ylbenzamide
    • 2-[2-[di(propan-2-yl)amino]ethoxy]-N-(1H-indol-4-yl)benzamide
    • SCHEMBL9132132
    • Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-1H-indol-4-yl-
    • 2-(2-(Bis(1-methylethyl)amino)ethoxy)-N-(1H-indol-4-yl)benzamide
    • 129323-03-1
    • DTXSID60156138
    • Inchi: InChI=1S/C23H29N3O2/c1-16(2)26(17(3)4)14-15-28-22-11-6-5-8-19(22)23(27)25-21-10-7-9-20-18(21)12-13-24-20/h5-13,16-17,24H,14-15H2,1-4H3,(H,25,27)
    • InChI Key: JIUSYNHUVGDPOZ-UHFFFAOYSA-N
    • SMILES: CC(C)N(CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)C(C)C

Computed Properties

  • Exact Mass: 378.21834
  • Monoisotopic Mass: 379.225977
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 57.4

Experimental Properties

  • Density: 1.155
  • Boiling Point: 501.6°C at 760 mmHg
  • Flash Point: 257.1°C
  • Refractive Index: 1.623
  • PSA: 54.46

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